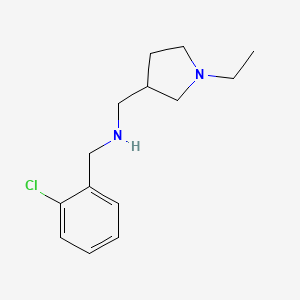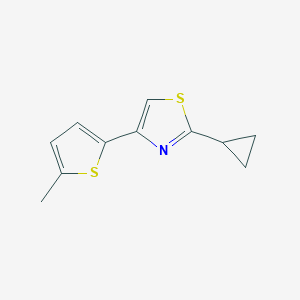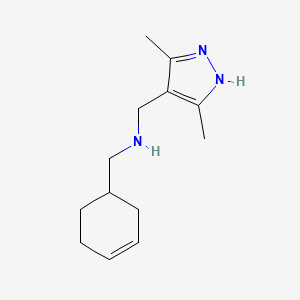
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a tert-butyl group at the 5th position, a chlorine atom at the 6th position, and an amine group at the 3rd position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate. The chlorination at the 6th position can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butyl)-1H-indazole: Lacks the chlorine atom at the 6th position.
6-Chloro-1H-indazole: Lacks the tert-butyl group at the 5th position.
5-(tert-Butyl)-6-methyl-1H-indazole: Contains a methyl group instead of a chlorine atom at the 6th position.
Uniqueness
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the indazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14ClN3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
5-tert-butyl-6-chloro-1H-indazol-3-amine |
InChI |
InChI=1S/C11H14ClN3/c1-11(2,3)7-4-6-9(5-8(7)12)14-15-10(6)13/h4-5H,1-3H3,(H3,13,14,15) |
Clave InChI |
NFTAFPLJYLZTAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C2C(=C1)C(=NN2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)



![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)



